molecular formula C10H6BrF3N2 B8337743 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

Cat. No. B8337743
M. Wt: 291.07 g/mol
InChI Key: BIVHXRFRFYTJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C10H6BrF3N2 and its molecular weight is 291.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C10H6BrF3N2/c11-8-2-1-7(10(12,13)14)5-9(8)16-4-3-15-6-16/h1-6H

InChI Key

BIVHXRFRFYTJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A microwave vial charged with potassium tert-butoxide (1.108 g, 9.88 mmol), 1H-imidazole (0.672 g, 9.88 mmol), 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.180 ml, 8.23 mmol), and 10 mL dioxane was heated to 180° C. in the microwave for 2 hours. LC/MS showed mostly product, so the reaction mixture was poured into water and was extracted with DCM. The organics were dried over MgSO4 and concentrated. The crude residue was purified by silica gel column chromatography (0 to 100% EtOAc/heptane) yielding 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (1.277 g, 4.39 mmol, 53.3% yield). m/z (ESI) 291.9 (M+H)+.
Quantity
1.108 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A microwave vial charged with a solution of potassium tert-butoxide (0.462 g, 4.12 mmol), imidazole (0.280 g, 4.12 mmol), and 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.000 g, 4.12 mmol) in 2 mL DMF was heated to 150° C. in an oil bath overnight. The reaction mixture was diluted with DCM, filtered through a syringe filter, and concentrated. Purification of the resulting residue by silica gel column chromatography (0 to 100% EtOAc/heptane) gave 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (0.720 g, 2.474 mmol). [M+H]+=291.0
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1H-imidazole (0.420 g, 6.17 mmol) in 12 mL dioxane was treated with sodium ethoxide (0.441 g, 6.48 mmol) and was allowed to stir for 30 minutes. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (0.885 ml, 6.17 mmol) was added and the reaction mixture was heated to 120° C. in a sealed vial overnight. The reaction mixture was poured into water and was extracted with EtOAc. The organics were concentrated and purified directly by reverse phase column chromatography [RediSep Gold C-18 100 g (Teledyne Isco, Lincoln, Nebr.), 10 to 100% (0.1% NH4OH in MeOH)/(0.1% NH4OH in water)] yielding 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (0.400 g, 1.374 mmol).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.441 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.885 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.